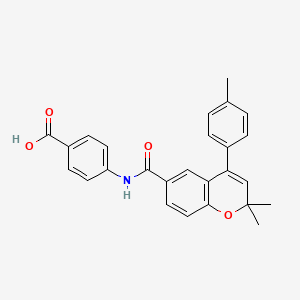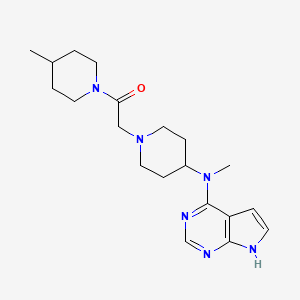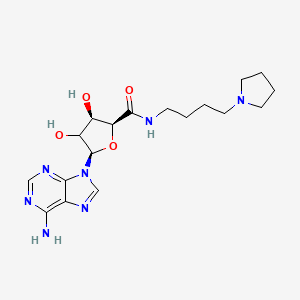
RAR|A antagonist 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
RAR|A antagonist 1 is a selective retinoic acid receptor alpha (RARα) antagonist. Retinoic acid receptors are nuclear receptors that play a crucial role in regulating gene expression, cell differentiation, and proliferation.
Métodos De Preparación
The synthesis of RAR|A antagonist 1 involves several steps, including the formation of key intermediates and the final coupling reactionThe reaction conditions often involve the use of reagents like lithium diisopropylamide (LDA) and palladium catalysts . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
RAR|A antagonist 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of carboxylic acids, while reduction may yield alcohols .
Aplicaciones Científicas De Investigación
RAR|A antagonist 1 has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a tool to study the role of retinoic acid receptors in gene regulation and cell differentiation. In biology, it has been investigated for its effects on spermatogenesis and its potential as a male contraceptive agent . In medicine, this compound has shown promise in the treatment of cancers, particularly prostate cancer, by inhibiting the growth of cancer cells and inducing apoptosis . Additionally, it has been explored for its potential in treating neurodegenerative diseases by modulating synaptic plasticity and reducing neuropathic pain .
Mecanismo De Acción
RAR|A antagonist 1 exerts its effects by binding to the retinoic acid receptor alpha (RARα) and inhibiting its activity. This prevents the receptor from activating gene transcription, leading to changes in cell differentiation and proliferation. The molecular targets of this compound include genes involved in cell cycle regulation, apoptosis, and differentiation . The pathways affected by this compound are crucial for maintaining normal cellular functions and preventing the uncontrolled growth of cancer cells .
Comparación Con Compuestos Similares
RAR|A antagonist 1 is unique in its selectivity for the retinoic acid receptor alpha (RARα). Similar compounds include other retinoic acid receptor antagonists such as AGN194310 and AGN194431, which also target RARs but may have different selectivity profiles and potencies . Compared to these compounds, this compound has shown higher selectivity and potency in inhibiting RARα, making it a valuable tool for studying the specific functions of this receptor .
Propiedades
Fórmula molecular |
C26H23NO4 |
|---|---|
Peso molecular |
413.5 g/mol |
Nombre IUPAC |
4-[[2,2-dimethyl-4-(4-methylphenyl)chromene-6-carbonyl]amino]benzoic acid |
InChI |
InChI=1S/C26H23NO4/c1-16-4-6-17(7-5-16)22-15-26(2,3)31-23-13-10-19(14-21(22)23)24(28)27-20-11-8-18(9-12-20)25(29)30/h4-15H,1-3H3,(H,27,28)(H,29,30) |
Clave InChI |
KFOYZMZJCMAUGA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CC(OC3=C2C=C(C=C3)C(=O)NC4=CC=C(C=C4)C(=O)O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















